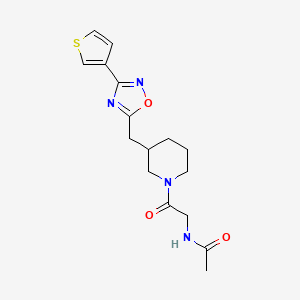

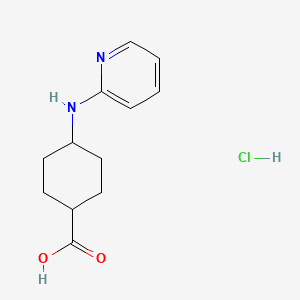

![molecular formula C19H18N2O4S B2444496 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1421490-76-7](/img/structure/B2444496.png)

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research. BTE is a synthetic compound that was first synthesized in the laboratory and has since been studied for its potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Alborz et al. (2018) conducted a highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against various bacterial strains and showed potential as medicine due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018).

Synthesis and Antibacterial Screening

- Landage et al. (2019) synthesized a new series of compounds, including thiazolyl pyrazole and benzoxazole derivatives. These compounds were characterized and screened for their antibacterial activities (Landage, Thube, & Karale, 2019).

Biological Activities of Thiazolo-Benzimidazole Derivatives

- Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and other derivatives. These compounds showed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).

Eco-Friendly Synthesis and Antioxidant Activity

- Bonacorso et al. (2016) described an environmentally friendly procedure for synthesizing trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. This study also evaluated their antioxidant activity (Bonacorso et al., 2016).

Synthesis and Reduction of Halogenated Ethanones

- Kwiecień and Szychowska (2006) synthesized novel ethanones with a halogen or nitro group, starting from corresponding phenoxyalkanoic acids. These compounds were further reduced to phenylethanols and amino compounds (Kwiecień & Szychowska, 2006).

Novel Thiophene-Benzothiazole Derivative Synthesis

- Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds. These compounds were characterized by various spectroscopic techniques and their molecular structures were optimized using DFT methods (Ermiş & Durmuş, 2020).

Microwave Assisted Synthesis of Heterocyclic Compounds

- Mistry and Desai (2006) prepared a series of compounds, including azetidin-2-ones and thiazolidin-4-ones, using microwave-assisted synthesis. These compounds displayed antibacterial and antifungal activities (Mistry & Desai, 2006).

Anticancer Activity of Sulfur-Containing Heterocyclic Analogs

- Haridevamuthu et al. (2023) studied the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. These compounds also showed antioxidant properties and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)21-10-13(11-21)25-19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOOQPGSTSUCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)

![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2444420.png)

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)